Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzoate
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Overview
Description
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzoate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzoate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzoate involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which lacks the nitro and ester groups.
2-Aminobenzoxazole: A derivative with an amino group instead of the nitro group.
4-Methylbenzoxazole: A derivative with a methyl group on the benzoxazole ring.
Uniqueness
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzoate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c1-21-14(18)9-6-7-13(11(8-9)17(19)20)23-15-16-10-4-2-3-5-12(10)22-15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBNWPCKOXSHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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